4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWKOGVFHYRWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the chlorophenyl group: This step involves the sulfonylation of the chlorophenyl group using a sulfonyl chloride reagent.
Formation of the final compound: The final step involves coupling the intermediate compounds to form the desired product under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the oxadiazole ring can be susceptible to oxidation under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Representation
The structural representation can be summarized as follows:
Industrial Production
In industrial settings, optimization of these synthetic routes is crucial for enhancing yield and purity. Techniques such as catalysis, controlled reaction conditions (temperature and pressure), and purification methods (recrystallization, chromatography) are commonly employed.
Medicinal Chemistry
The compound exhibits significant antimicrobial activity , particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating moderate to strong antibacterial properties.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 32 |
This suggests its potential use as an antibacterial agent in therapeutic applications.
Enzyme Inhibition Studies
Research indicates that this compound can interact with specific enzymes, potentially serving as an enzyme inhibitor. Such interactions are crucial for developing new drugs targeting various diseases.
Material Science
The unique structural features of the compound make it suitable for developing advanced materials. It can be utilized in creating polymers or coatings with specific properties, enhancing material performance in various industrial applications.
The biological activities of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been explored extensively:
- Antimicrobial Activity : As previously mentioned, it shows promising results against several bacterial strains.
- Anticancer Potential : Preliminary studies suggest its potential in inhibiting cancer cell proliferation, warranting further investigation into its mechanisms of action.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific proteins, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The following table summarizes key structural and functional differences:
Functional Group Analysis
- Sulfonyl vs. Sulfamoyl Groups: The target compound and LMM11 both contain sulfonyl/sulfamoyl groups linked to aromatic rings. In contrast, compound 7h incorporates a piperidinyl sulfonyl group, which may confer conformational flexibility and enhance binding to enzyme active sites .
Amide Linkers :
- Oxadiazole Substituents: Furan-oxadiazole (target and LMM11) vs.
Physicochemical Properties
| Property | Target Compound | LMM11 | OZE-III | 7h |
|---|---|---|---|---|
| Molecular Weight | 393.78 | 434.94 | 279.72 | 535.00 |
| LogP (Predicted) | ~2.5 | ~3.8 | ~2.9 | ~4.1 |
| Water Solubility | Moderate | Low | High | Low |
| Key Functional Groups | Sulfonyl, oxadiazole | Sulfamoyl | Chlorophenyl | Piperidinyl |
Biological Activity
4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic compound notable for its diverse biological activities. This compound integrates several pharmacologically relevant structural motifs, including a chlorophenyl group, a sulfonyl moiety, a furan ring, and an oxadiazole ring. These features contribute to its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.87 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound has shown promising results in the following areas:
Antimicrobial Activity
Research indicates that compounds containing similar structural elements exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission.
- Urease : An enzyme associated with urea metabolism.
Inhibitory assays revealed that certain derivatives of the compound exhibited strong inhibitory activity against urease with IC50 values indicating high potency .
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | Varies by derivative |
| Urease | Strong inhibition noted |
Docking Studies
Molecular docking studies have been performed to elucidate the interaction mechanisms between the compound and biological targets. These studies suggest favorable binding interactions with amino acids in target proteins, indicating potential for therapeutic applications .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Characterization : A series of oxadiazole derivatives were synthesized and characterized using NMR and mass spectrometry. Their biological activities were assessed through in vitro assays .
- Antiviral Activity : Related compounds have shown antiviral properties against Tobacco Mosaic Virus (TMV), with some derivatives exhibiting approximately 50% inhibition .
- Neuroprotective Potential : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
